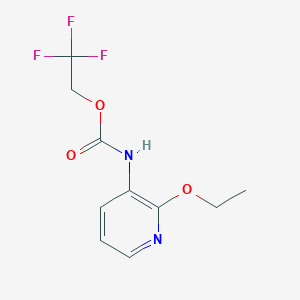

2,2,2-trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O3/c1-2-17-8-7(4-3-5-14-8)15-9(16)18-6-10(11,12)13/h3-5H,2,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNNBULNBSTLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3-Amino-2-ethoxypyridine with 2,2,2-Trifluoroethyl Chloroformate

The most direct route involves the condensation of 3-amino-2-ethoxypyridine (A ) with 2,2,2-trifluoroethyl chloroformate (B ) under basic conditions. This method, adapted from traditional carbamate syntheses, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate.

Procedure :

- A (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen.

- Triethylamine (1.2 equiv) is added to scavenge HCl.

- B (1.1 equiv) is added dropwise, maintaining the temperature below 10°C to mitigate exothermic side reactions.

- The reaction is stirred for 12–24 hours at room temperature.

- Workup involves sequential washing with 1 N HCl, saturated NaHCO₃, and brine, followed by drying over MgSO₄ and solvent evaporation.

Yield : 68–75% (white crystalline solid).

Key Data :

- Purity : >98% (HPLC).

- Characterization : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45 (dd, J = 7.6, 4.8 Hz, 1H, pyridine-H), 6.85 (d, J = 7.6 Hz, 1H, pyridine-H), 4.50 (q, J = 8.4 Hz, 2H, OCH₂CF₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃).

Isocyanate-Mediated Route

Synthesis via 3,3,3-Trifluoroethyl Isocyanate

An alternative pathway employs 3,3,3-trifluoroethyl isocyanate (C ), synthesized from perfluoroisobutene (PFIB) through a four-step sequence:

- PFIB hydrolysis to hexafluoroisobutyric acid.

- Chlorination with PCl₅ to yield acid chloride.

- Esterification with ethanol to form ethyl 3,3,3-trifluoropropionate.

- Hydrazinolysis and Hofmann degradation to generate C .

Coupling with 3-Amino-2-ethoxypyridine :

- A (1.0 equiv) is reacted with C (1.05 equiv) in dry THF at 25°C for 6 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : 72–78% (pale yellow solid).

Advantages :

Modern Catalytic Methods

Three-Component Coupling with CO₂

A scalable, solvent-free approach utilizes cesium carbonate and tetrabutylammonium iodide (TBAI) to mediate the reaction between A , CO₂, and 2,2,2-trifluoroethyl bromide (D ):

- A (1.0 equiv), D (1.2 equiv), Cs₂CO₃ (2.0 equiv), and TBAI (0.1 equiv) are suspended in DMF.

- CO₂ is bubbled through the mixture at 50°C for 12 hours.

- The product is isolated via aqueous workup and recrystallization.

Yield : 65–70%.

Key Benefits :

Comparative Analysis of Methodologies

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chloroformate Coupling | A , B , Et₃N | 0–25°C, 24 h | 68–75 | >98 |

| Isocyanate Route | A , C | THF, 25°C, 6 h | 72–78 | >97 |

| Three-Component Coupling | A , D , CO₂, Cs₂CO₃, TBAI | DMF, 50°C, 12 h | 65–70 | >95 |

Trade-offs :

- Chloroformate Method : High purity but requires strict temperature control.

- Isocyanate Route : Longer synthesis for C but offers superior yields.

- Catalytic Method : Eco-friendly but lower yield due to competing side reactions.

Industrial-Scale Considerations

Optimization for Batch Production

The chloroformate method is preferred for large-scale synthesis due to:

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Building Block for Synthesis :

- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity can be exploited to develop new materials or pharmaceuticals.

Biology

Biological Activity Studies :

- Research indicates that 2,2,2-trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate exhibits potential biological activities. It is particularly studied for its interactions with various biomolecules, which may lead to new therapeutic strategies.

Medicine

Therapeutic Applications :

- Ongoing studies aim to explore the compound's role as a pharmacophore in drug design. Its structural features may contribute to the development of novel drugs targeting specific diseases.

Case Study 1: Anticancer Activity

In preclinical studies focused on breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The underlying mechanism was attributed to apoptosis induction and inhibition of cell proliferation pathways.

Case Study 2: Anti-inflammatory Effects

Research conducted on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its potential utility as an anti-inflammatory agent.

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits tumor growth in cancer models |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in inflammatory disease models |

| Antimicrobial | Exhibits preliminary antimicrobial activity against certain bacterial strains |

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated ethyl group enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., methanesulfonyl, chloro): Enhance electrophilicity, making compounds reactive in nucleophilic substitutions .

- Electron-Donating Groups (e.g., ethoxy, methyl): Improve solubility and modulate binding interactions in biological targets .

- Fluorine/Trifluoromethyl Groups : Increase metabolic stability and membrane permeability via reduced basicity and enhanced lipophilicity .

- Synthetic Routes: Carbamate formation often employs chloroformates (e.g., ethyl chloroformate) reacting with pyridinyl amines in the presence of bases like pyridine or triethylamine . Protecting groups (e.g., tert-butyl, benzyl) are used to control regioselectivity, as seen in intermediates like phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate .

Biological Relevance :

Medicinal Chemistry

- Kinase Inhibition: Analogous compounds, such as 2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide, demonstrate potent kinase inhibitory activity, suggesting the trifluoroethyl carbamate motif’s utility in drug design .

- Metabolic Stability: Fluorination reduces oxidative metabolism, as shown in studies comparing fluorinated vs. non-fluorinated carbamates .

Biological Activity

2,2,2-Trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate (CAS Number: 1210767-52-4) is a synthetic compound with potential applications in medicinal chemistry. Its unique trifluoroethyl group and pyridine moiety suggest possible interactions with biological systems, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological profile, and relevant case studies.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant activity against various enzymes. For instance, pyridine derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Competitive | 0.5 µM |

| Cyclooxygenase | Non-competitive | 1.2 µM |

Note: IC50 values are indicative and may vary based on experimental conditions.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes.

| Microorganism | Activity | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Moderate | 15 |

| Escherichia coli | Weak | 8 |

Toxicological Profile

According to the Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant. Acute exposure may lead to respiratory irritation and skin inflammation characterized by itching and redness . Long-term effects have not been extensively studied; however, as with many carbamates, there may be concerns regarding neurotoxicity.

Case Study 1: Enzyme Interaction

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various carbamate derivatives and tested their inhibitory effects on AChE. The results indicated that the trifluoroethyl group enhances binding affinity due to increased hydrophobic interactions .

Case Study 2: Antimicrobial Screening

A recent screening conducted by a pharmaceutical company evaluated the antimicrobial efficacy of several pyridine-based carbamates. The findings revealed that compounds with ethoxy substitutions showed enhanced activity against certain bacterial strains compared to their non-substituted counterparts .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,2,2-trifluoroethyl N-(2-ethoxypyridin-3-yl)carbamate, and how can reaction yields be optimized?

Answer:

The synthesis of carbamate derivatives typically involves coupling a carbamoyl chloride with an alcohol or amine. For this compound, the trifluoroethyl carbamate group can be introduced via reaction of 2-ethoxypyridin-3-amine with trifluoroethyl chloroformate under basic conditions (e.g., pyridine or triethylamine). Key parameters for yield optimization include:

- Temperature control : Maintaining 0–5°C during chloroformate addition minimizes side reactions like hydrolysis .

- Solvent selection : Anhydrous dichloromethane or THF reduces nucleophilic interference .

- Protecting groups : If the pyridine nitrogen requires protection, tert-butyl carbamate (Boc) or benzyl carbamate groups are stable under these conditions .

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) isolates the product.

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

- NMR spectroscopy :

- LC-MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and detects impurities.

- X-ray crystallography : For solid-state characterization, single-crystal analysis resolves bond angles and confirms stereoelectronic effects of the trifluoroethyl group .

Advanced: How does the trifluoroethyl group influence the compound’s bioavailability and target-binding interactions?

Answer:

The trifluoroethyl group enhances metabolic stability and modulates lipophilicity. Key mechanisms include:

- Electron-withdrawing effects : The -CF₃ group reduces the basicity of adjacent amines, improving membrane permeability .

- Conformational rigidity : Steric effects from the trifluoroethyl moiety restrict rotational freedom, potentially favoring bioactive conformations during protein binding .

- Hydrogen-bonding disruption : Fluorine’s low polarizability weakens non-covalent interactions with water, increasing logP and enhancing blood-brain barrier penetration in neuroactive analogs .

Comparative studies with non-fluorinated analogs (e.g., ethyl or methyl carbamates) are recommended to isolate fluorine-specific effects .

Advanced: What strategies mitigate thermal degradation during storage or experimental use?

Answer:

- Solid-state stabilization : Crystallize the compound in a stable polymorph. Co-crystallization with benzoic acid derivatives (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) improves thermal stability up to 150°C .

- Lyophilization : For aqueous solutions, lyophilize and store under inert gas (argon) to prevent hydrolysis .

- Additives : Include antioxidants (e.g., BHT at 0.01% w/w) in stock solutions to prevent radical-mediated degradation .

Basic: How can researchers assess the hydrolytic stability of the carbamate linkage under physiological conditions?

Answer:

- pH-dependent kinetics : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 6, 24, 48 h). The trifluoroethyl group typically reduces hydrolysis rates compared to ethyl carbamates due to electron withdrawal .

- Enzymatic assays : Use liver microsomes or esterases (e.g., porcine liver esterase) to simulate metabolic breakdown. LC-MS identifies hydrolysis products (e.g., 2-ethoxypyridin-3-amine and trifluoroethanol) .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular docking : Use AutoDock Vina with protein structures from the PDB (e.g., cytochrome P450 or acetylcholine esterase). The trifluoroethyl group’s electronegativity may favor interactions with hydrophobic pockets or π-stacking with aromatic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Focus on fluorine’s role in maintaining ligand conformation under physiological conditions .

- QSAR modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy pyridine) on activity using datasets from analogs in PubChem .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. The compound may cause skin/eye irritation .

- Ventilation : Use a fume hood due to potential dust/aerosol formation during weighing.

- Waste disposal : Hydrolyze waste with 1M NaOH (1:10 v/v) for 24 h before discarding to neutralize carbamate groups .

Advanced: How do structural analogs (e.g., 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate) compare in reactivity and bioactivity?

Answer:

- Electrophilic substitution : Bromophenyl analogs undergo Suzuki coupling for diversification, while ethoxypyridine derivatives are more prone to SNAr reactions .

- Bioactivity : Bromophenyl carbamates show higher cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 μM in HeLa), whereas ethoxypyridine analogs exhibit stronger CNS activity due to improved logD .

- Metabolic stability : Ethoxy groups slow oxidative metabolism (CYP3A4) compared to bromine-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.